molecular formula C21H19N5OS2 B4623124 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B4623124
M. Wt: 421.5 g/mol
InChI Key: CNSBRPAALLYRRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves the reaction of specific intermediates like chloroacetamides with thiols or thione derivatives. For example, compounds have been synthesized starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with various thiols to create a wide range of acetamide derivatives with potential antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Another synthesis route involves the condensation of different aromatic aldehydes with hydrazine hydrate, leading to novel compounds (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by the presence of 1,2,4-triazole, thiazole, and acetamide functional groups. These structures have been elucidated using various spectroscopic techniques, including IR, NMR, and Mass spectra, providing detailed insight into their chemical nature. For instance, the structure of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives was confirmed through NMR, FTIR, MS, and elemental analysis, highlighting their potential as drug precursors (Duran & Canbaz, 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization, condensation, and substitution reactions, which are fundamental for modifying their structure and enhancing their properties. For example, the ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus involves 1,3-dipolar cycloaddition reactions, demonstrating improved yields under ultrasound irradiation (Rezki, 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For instance, the title compound in a related study demonstrated specific crystalline features and molecular interactions, as revealed by X-ray crystallography, offering insights into its physical characteristics and potential interactions (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and pKa values, are essential for predicting the compound's behavior in chemical reactions. For instance, the determination of acidity constants (pKa values) of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provides valuable information about their protonation states and potential biological activities (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is a versatile precursor for synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry for their potential therapeutic properties. For instance, thioureido-acetamides are accessible by gas–solid reactions and serve as starting materials for one-pot cascade reactions to form heterocycles like 2-iminothiazoles, thioparabanic acids, and functionalized thiohydantoins, showcasing excellent atom economy (Schmeyers & Kaupp, 2002). These processes emphasize the compound's role in efficient synthetic pathways leading to heterocycles of significant interest.

Antitumor and Anticancer Activities

Several derivatives of this compound have been synthesized and evaluated for their antitumor and anticancer activities. Notably, some derivatives have shown considerable activity against various cancer cell lines, highlighting the potential of these compounds in cancer research and therapy. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and demonstrated potential antitumor activity against human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antibacterial Activities

The compound and its derivatives have been explored for their antimicrobial and antibacterial activities. The synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus and their evaluation for antimicrobial activity revealed promising results against various bacterial and fungal strains, suggesting the potential of these compounds in developing new antimicrobial agents (Rezki, 2016).

Enabling Green Chemistry

The compound facilitates the development of green chemistry approaches, such as ultrasound-assisted synthesis, which offers significant reductions in reaction times and improvements in yields. This not only enhances the efficiency of chemical syntheses but also contributes to environmentally friendly procedures (Rezki, 2016).

properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS2/c1-26-18(12-15-8-4-2-5-9-15)24-25-21(26)29-14-19(27)23-20-22-17(13-28-20)16-10-6-3-7-11-16/h2-11,13H,12,14H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSBRPAALLYRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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